Cas no 1379366-66-1 (methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate)

Methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate is a halogenated imidazole derivative with significant utility in synthetic organic chemistry. Its dibromo substitution at the 4- and 5-positions enhances reactivity, making it a valuable intermediate for cross-coupling reactions and further functionalization. The ester group at the 2-position provides a handle for derivatization, while the N-methyl group improves stability and solubility in organic solvents. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic scaffolds due to its robust reactivity and structural versatility. Its well-defined crystalline form ensures consistent purity, facilitating reproducible results in research and industrial applications.
methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate structure
1379366-66-1 structure
Product Name:methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate
CAS No:1379366-66-1
MF:C6H6Br2N2O2
MW:297.932039737701
CID:5086942
PubChem ID:56956206
Update Time:2025-06-11

methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate
    • Methyl4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate
    • F76816
    • methyl 4,5-dibromo-1-methylimidazole-2-carboxylate
    • BS-52983
    • 4,5-Dibromo-1-Methyl-1H-Imidazole-2-Carboxylic Acid Methyl Ester
    • 1379366-66-1
    • Inchi: 1S/C6H6Br2N2O2/c1-10-4(8)3(7)9-5(10)6(11)12-2/h1-2H3
    • InChI Key: WAOYIGOAINKDPL-UHFFFAOYSA-N
    • SMILES: BrC1=C(N=C(C(=O)OC)N1C)Br

Computed Properties

  • Exact Mass: 297.87755g/mol
  • Monoisotopic Mass: 295.87960g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 44.1

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Additional information on methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate

Methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate (CAS No. 1379366-66-1): An Overview

Methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate (CAS No. 1379366-66-1) is a versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of imidazoles, which are known for their biological activity and diverse chemical properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding this compound.

The chemical structure of methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate is characterized by a five-membered imidazole ring with two bromine atoms at the 4 and 5 positions, a methyl group at the 1 position, and a carboxylate ester group at the 2 position. The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.

One of the key aspects of methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate is its synthesis. Various methods have been developed to synthesize this compound, with each method offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 4,5-dibromoimidazole with methyl chloroformate in the presence of a base such as triethylamine. This method has been widely used due to its simplicity and reliability. Another approach involves the condensation of 4,5-dibromopyrazole with methyl glyoxalate in an acidic medium. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods that minimize waste and reduce energy consumption.

The biological activity of methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate has been a focus of numerous studies. Imidazoles are known for their ability to interact with various biological targets, including enzymes, receptors, and ion channels. Research has shown that this compound exhibits potent antifungal activity against several pathogenic fungi, making it a potential candidate for the development of new antifungal agents. Additionally, studies have demonstrated its antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential use in combating bacterial infections.

In the realm of medicinal chemistry, methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate has been explored as a lead compound for drug discovery. Its structural features make it an excellent scaffold for modifying and optimizing its biological activity through medicinal chemistry approaches. For instance, substituting different functional groups at various positions on the imidazole ring can enhance its potency or selectivity towards specific targets. Recent research has also focused on developing prodrugs based on this compound to improve its pharmacokinetic properties and reduce potential side effects.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions of methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate. Molecular docking studies have provided insights into how this compound binds to specific protein targets at the atomic level. These studies have identified key residues involved in binding interactions and have guided the design of more potent analogs with improved binding affinities.

In addition to its biological activities, methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate has found applications in other areas such as materials science and analytical chemistry. Its unique electronic properties make it suitable for use in various functional materials, including sensors and catalysts. For example, it has been used as a building block for constructing metal-organic frameworks (MOFs) with tunable porosity and surface area. These MOFs have shown promise in gas storage and separation applications.

The environmental impact of methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate is another important consideration. While it is not classified as a hazardous material or controlled substance, proper handling and disposal practices should be followed to minimize any potential environmental risks. Research into biodegradable alternatives or more sustainable synthesis methods continues to be an active area of investigation.

In conclusion, methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate (CAS No. 1379366-66-1) is a multifaceted compound with a wide range of applications in organic chemistry, medicinal chemistry, materials science, and analytical chemistry. Its unique chemical structure and biological activities make it an attractive target for further research and development. As new synthetic methods and computational tools continue to advance, we can expect even more exciting discoveries related to this intriguing molecule.

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